1,3-BIS(2-PIPERIDYL)PROPANE
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Overview
Description
1,3-BIS(2-PIPERIDYL)PROPANE is a compound that features two piperidine rings attached to a propane backbone. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The presence of two piperidine rings in this compound makes it an interesting compound for various chemical and biological applications.
Preparation Methods
The synthesis of 1,3-BIS(2-PIPERIDYL)PROPANE typically involves the reaction of piperidine with a suitable propane derivative. One common method is the reductive amination of 1,3-dibromopropane with piperidine in the presence of a reducing agent such as sodium borohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-BIS(2-PIPERIDYL)PROPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of any unsaturated bonds present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
1,3-BIS(2-PIPERIDYL)PROPANE has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3-BIS(2-PIPERIDYL)PROPANE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The piperidine rings can enhance binding affinity and selectivity for specific biological targets.
Comparison with Similar Compounds
1,3-BIS(2-PIPERIDYL)PROPANE can be compared to other piperidine-containing compounds such as:
1,3-Di(piperidin-4-yl)propane: Similar in structure but with piperidine rings attached at different positions, leading to different chemical and biological properties.
1,3-Di(piperidin-1-yl)propane: Another structural isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which can confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-piperidin-2-ylpropyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h12-15H,1-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAFFSHKOMYWPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC2CCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647572 |
Source
|
Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16898-53-6 |
Source
|
Record name | 2,2'-(Propane-1,3-diyl)dipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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